7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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Overview
Description
7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of an iodine atom at the 7th position, a methyl group at the 2nd position, and a dione structure at the 1st and 3rd positions of the tetrahydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the iodination of a precursor tetrahydroisoquinoline compound. One common method involves the use of iodine and an oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione structure to a diol or other reduced forms.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols .
Scientific Research Applications
7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism by which 7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione exerts its effects is largely dependent on its interactions with molecular targets. The iodine atom and the dione structure may facilitate binding to specific enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the iodine and methyl substitutions.
7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione: A bromine analog that may exhibit different reactivity and biological properties due to the presence of bromine instead of iodine.
Uniqueness: The presence of the iodine atom at the 7th position and the methyl group at the 2nd position distinguishes 7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione from other similar compounds. These substitutions can significantly influence its chemical reactivity and biological activity, making it a unique compound for various applications .
Properties
Molecular Formula |
C10H8INO2 |
---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
7-iodo-2-methyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C10H8INO2/c1-12-9(13)4-6-2-3-7(11)5-8(6)10(12)14/h2-3,5H,4H2,1H3 |
InChI Key |
FQTOFAGYCMXPAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C(C1=O)C=C(C=C2)I |
Origin of Product |
United States |
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